molecular formula C8H8INO2 B13657082 6-Amino-2-iodo-3-methylbenzoic acid

6-Amino-2-iodo-3-methylbenzoic acid

Katalognummer: B13657082
Molekulargewicht: 277.06 g/mol
InChI-Schlüssel: AFDZQRIOLXFXHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2-iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H8INO2 It is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-iodo-3-methylbenzoic acid typically involves the iodination of 3-methylbenzoic acid followed by the introduction of an amino group. One common method includes:

    Iodination: Reacting 3-methylbenzoic acid with iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the 2-position.

    Amination: Introducing the amino group through a nucleophilic substitution reaction, often using ammonia or an amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Catalysts: To enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2-iodo-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.

Major Products

    Oxidation: Nitro- or nitroso-derivatives.

    Reduction: Deiodinated benzoic acid derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Amino-2-iodo-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Amino-2-iodo-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The iodine atom and amino group can participate in various biochemical reactions, potentially affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-6-methylbenzoic acid: Lacks the iodine atom, resulting in different reactivity and applications.

    3-Amino-2-methylbenzoic acid: Similar structure but with different positioning of functional groups.

    2-Iodo-3-methylbenzoic acid: Lacks the amino group, affecting its chemical behavior and uses.

Uniqueness

6-Amino-2-iodo-3-methylbenzoic acid is unique due to the combination of an amino group, an iodine atom, and a methyl group on the benzoic acid core

Eigenschaften

Molekularformel

C8H8INO2

Molekulargewicht

277.06 g/mol

IUPAC-Name

6-amino-2-iodo-3-methylbenzoic acid

InChI

InChI=1S/C8H8INO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI-Schlüssel

AFDZQRIOLXFXHU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)N)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.